1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol

VOC Emissions Polyurethane Foam Catalyst Volatility

Procurement teams and formulators face persistent challenges with high VOC emissions and amine fogging from volatile, non-reactive catalysts in polyurethane systems. 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol is a reactive tertiary amine catalyst engineered to resolve these issues. Its terminal hydroxyl group reacts with isocyanates, covalently anchoring the catalyst into the polymer matrix. This eliminates free amine migration, directly addressing automotive interior air quality mandates and premium foam durability requirements. Key performance and supply metrics: - 77% reduction in VOC emissions compared to DABCO 33-LV (350 ppm), supporting VDA 270 & 275 compliance. - 15% reduction in foam scorching risk during high-resilience molded foam production. - Balanced gelling/blowing activity (viscosity 16.83 mm²/s at 20°C; density 0.89 g/mL) ensures precise metering and uniform cell structure in low-density packaging and microcellular elastomer applications.

Molecular Formula C13H31N3O
Molecular Weight 245.4 g/mol
CAS No. 67151-63-7
Cat. No. B1583699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol
CAS67151-63-7
Molecular FormulaC13H31N3O
Molecular Weight245.4 g/mol
Structural Identifiers
SMILESCC(CN(CCCN(C)C)CCCN(C)C)O
InChIInChI=1S/C13H31N3O/c1-13(17)12-16(10-6-8-14(2)3)11-7-9-15(4)5/h13,17H,6-12H2,1-5H3
InChIKeyNWDRKFORNVPWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reactive Amine Catalyst for Polyurethane Foams


1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol (CAS 67151-63-7), also known as N,N-Bis(3-dimethylaminopropyl)-N-(2-hydroxypropyl)amine, is a tertiary amine catalyst engineered for polyurethane (PU) foam systems [1]. Unlike conventional non-reactive amine catalysts, this compound features a terminal hydroxyl (-OH) group that enables covalent incorporation into the polymer matrix during foam formation, classifying it as a reactive amine catalyst [2]. Its molecular structure, with a molecular weight of 245.40 g/mol and a density of 0.89 g/mL at 25 °C, provides a balance of catalytic activity for both the urethane (gelling) and urea (blowing) reactions [1].

Why Non-Reactive Amines Fail in Demanding PU Applications


Non-reactive tertiary amine catalysts, such as triethylenediamine (DABCO 33-LV) or dimethylcyclohexylamine (DMCHA), remain volatile and unbound after curing, leading to high VOC emissions and amine fogging [1]. In contrast, 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol is a reactive catalyst that participates directly in the isocyanate-polyol reaction through its terminal hydroxyl group, chemically anchoring into the polymer backbone [2]. This structural difference translates to quantifiable reductions in volatile organic compound (VOC) emissions and improved long-term foam stability, making generic substitution with a non-reactive or non-hydroxyl-functional analog chemically invalid for applications requiring automotive-grade, low-emission, or high-resilience foam specifications [1][3].

Quantitative Performance Evidence


VOC Emissions Comparison

In industrial trials and peer-reviewed studies, 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol (BDMAPI-OH) demonstrated Total VOC Emissions of approximately 80 ppm, directly compared to DABCO 33-LV at 350 ppm and Niax A-1 at 400 ppm [1]. This represents a 77% reduction in VOC emissions versus DABCO 33-LV and an 80% reduction compared to Niax A-1, attributable to the compound's reactive hydroxyl group that chemically binds it into the polymer matrix [1].

VOC Emissions Polyurethane Foam Catalyst Volatility

Reactive Hydroxyl Incorporation

1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol possesses a hydroxyl number (OH#) of 1, enabling a covalent reaction with isocyanate groups. This contrasts sharply with DABCO 33-LV, Niax A-1, Polycat SA-1, and non-OH BDMAPI, all of which have an OH# of 0 and thus remain unbound within the foam [1]. The presence of this single OH group means the catalyst is consumed during polymerization, preventing post-cure migration and emissions [2].

Reactive Amine Catalyst Polymer Matrix Incorporation Hydroxyl Functionality

VDA 278 Thermal Emissions

According to U.S. Patent Application US20170247495A1, reference data shows that polyurethane foam made with bis(3-dimethylaminopropyl)(2-hydroxypropyl)amine (the target compound) emits 190 ppm of decomposition products when heated to 120 °C during VDA 278 testing [1]. This patent explicitly identifies this emission level as a limitation of the non-crystalline form, which subsequent crystalline reactive amine technologies aim to improve [1]. This provides a critical baseline for evaluating procurement suitability for high-temperature automotive applications.

VDA 278 Thermogravimetric Analysis Automotive Foam Emissions

Physical Properties for Processing

The target compound exhibits a density of 0.89 g/mL and a kinematic viscosity of 16.83 mm²/s at 20 °C, with a viscosity of approximately 17 mPa·s at 25 °C [1][2]. These physical properties are critical for ensuring efficient mixing, pumpability, and dispersion in low-density packaging foam formulations. Its low pour point (freezing point of -50 °C) also ensures reliable handling in cold-storage or low-temperature processing environments [2].

Material Properties Viscosity Low-Density Foam Processing

Fogging and Odor Compliance

1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol has been identified to meet the requirements of VDA 270 and VDA 275 standards for odor and fogging [1]. In practical application, switching from a conventional catalyst like DABCO to the target compound in high-resilience foam manufacturing resulted in a 15% reduction in foam scorching (yellowing) and a notable decrease in customer complaints regarding 'new foam smell' [2].

Fogging Automotive VOC Interior Air Quality

Key Application Scenarios


Low-Density Packaging Foams

The catalyst's proven performance in low-density packaging foam is supported by its designation as a 'Catalyst for low-density packaging foams' by Sigma-Aldrich, directly linked to its hydroxyl group reactivity with isocyanates, which ensures efficient curing and cell structure development [1]. Its low viscosity (16.83 mm²/s at 20 °C) and density (0.89 g/mL) facilitate precise metering and mixing, critical for the high-speed production of lightweight protective packaging foams [1][2].

Automotive Interior Molded Foams

Recommended specifically for automotive foam applications, this catalyst meets critical VDA 270 & 275 fogging and odor standards [2][3]. The 77% reduction in VOC emissions compared to DABCO 33-LV (350 ppm) directly addresses regulatory pressures for cleaner vehicle interior air [2]. Its non-fogging nature also eliminates the risk of residue formation on glass surfaces, a key quality requirement [1].

High-Resilience (HR) Molded Foam

In high-resilience molded foam production, the catalyst's incorporation into the polymer backbone via its reactive hydroxyl group (OH# = 1) provides permanent, non-migrating catalysis [3]. A documented switch from DABCO to this compound resulted in a 15% reduction in foam scorching, indicating improved processing stability and final product quality [4]. This makes it ideal for mattresses, furniture, and automotive seating where long-term resilience and low odor are paramount.

Microcellular and RIM Polyurethane Elastomers

The compound's balanced gelling and blowing catalytic activity makes it suitable for microcellular elastomers and Reaction Injection Molding (RIM) applications [2][3]. Its ability to be chemically locked into the polymer matrix prevents amine blooming on the surface of dense elastomeric parts, which can compromise paint adhesion or tactile properties [1].

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